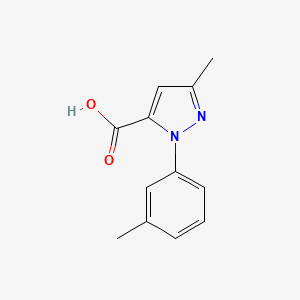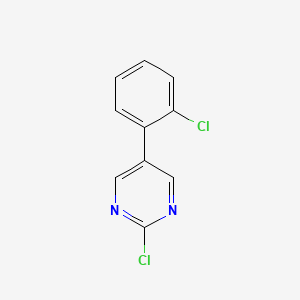
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a hexahydro-1H-1,4-diazepin-1-yl group and two methoxy groups at the 6 and 7 positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline typically involves multi-step organic reactionsThe methoxy groups are then introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and potential therapeutic applications .
化学反応の分析
Types of Reactions
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .
科学的研究の応用
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, thereby affecting neuronal signaling and function .
類似化合物との比較
Similar Compounds
- 4-(Hexahydro-1H-1,4-diazepin-1-yl)benzonitrile
- 2-(1-piperazinyl)benzothiazole
- 1-Phenoxyalkyl-4-(N,N-disubstitutedamino)alkylpiperazine
Uniqueness
Compared to these similar compounds, 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline stands out due to its unique combination of functional groups and its specific biological activity. The presence of the quinazoline core and the hexahydro-1H-1,4-diazepin-1-yl group imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development .
特性
分子式 |
C15H20N4O2 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
4-(1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C15H20N4O2/c1-20-13-8-11-12(9-14(13)21-2)17-10-18-15(11)19-6-3-4-16-5-7-19/h8-10,16H,3-7H2,1-2H3 |
InChIキー |
CCGHJMAPPPBZPU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCNCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


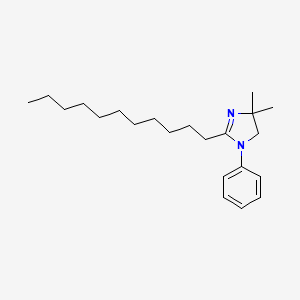
![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)
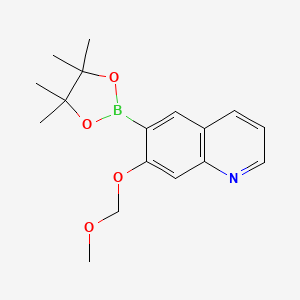


![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
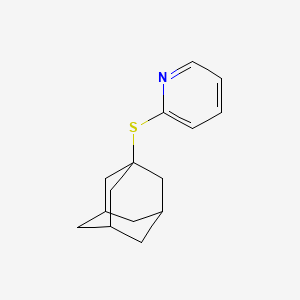

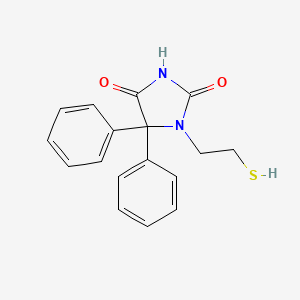
![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)

